2,5-Dichloro-3-methylbenzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2,5-dichloro-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNLUUIVGULQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dichloro 3 Methylbenzoic Acid and Its Key Intermediates
Regioselective Synthesis Strategies for Substituted Benzoic Acids
The specific arrangement of chloro and methyl groups on the benzoic acid framework necessitates synthetic routes that can selectively direct substituents to the desired positions.
Electrophilic Aromatic Substitution Approaches for Chlorine and Methyl Group Introduction
Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. libretexts.orgsuniv.ac.in However, achieving the specific 2,5-dichloro-3-methyl substitution pattern on a benzoic acid core via direct EAS presents significant regioselectivity challenges. The carboxyl group is a deactivating and meta-directing group, while the methyl group is an activating and ortho-, para-directing group. youtube.comyoutube.com The presence of multiple, and often electronically conflicting, directing groups complicates direct halogenation and alkylation.
For instance, the chlorination of benzoic acid itself would primarily yield meta-substituted products. youtube.com Similarly, Friedel-Crafts alkylation or chlorination of toluene (B28343) or benzoic acid would lead to a mixture of isomers, making the isolation of the desired 2,5-dichloro-3-methylbenzoic acid inefficient. nih.gov Therefore, direct EAS on a simple benzoic acid or toluene precursor is generally not a viable route for the targeted synthesis of this specific isomer.
Directed Metalation Strategies in Halogenated Aromatic Systems
Directed ortho-metalation (DoM) offers a powerful alternative for achieving high regioselectivity in the synthesis of polysubstituted aromatics. baranlab.orgwikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. baranlab.orguwindsor.ca The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent at the desired location. wikipedia.org
In the context of halogenated aromatic systems, DoM can be particularly effective. researchgate.net For example, a strategically placed DMG on a dichlorotoluene derivative could facilitate lithiation at a specific position, followed by carboxylation to introduce the carboxylic acid group. The strength of various DMGs has been studied, with groups like OCONEt₂ being particularly powerful. nih.gov The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and additives like tetramethylethylenediamine (TMEDA) can further influence the reactivity and selectivity of the metalation. baranlab.orgacs.org
While direct application to this compound synthesis from a fully substituted precursor is less common, the principles of DoM are crucial in building the required substitution pattern on intermediate compounds. For instance, a halogenated toluene could be functionalized using a DoM approach before subsequent transformations.
Carboxylation Reactions on Halogenated Toluene Precursors
The introduction of the carboxyl group can be achieved through the carboxylation of a suitable organometallic intermediate derived from a halogenated toluene. A common method involves the reaction of an organolithium or Grignard reagent with carbon dioxide.
Alternatively, Friedel-Crafts type carboxylation of toluene derivatives using phosgene (B1210022) or oxalyl chloride can be employed, though this often requires harsh conditions and may suffer from poor regioselectivity. More recent methods have explored the direct carboxylation of toluenes using CO₂ with the aid of catalysts. For example, the carboxylation of toluene to p-toluic acid can be promoted by AlCl₃, with the activation of CO₂ being a key step. researchgate.net Light-driven and metal-free carboxylation methods are also emerging areas of research. researchgate.net A catalyst-free approach for the aerobic photooxidation of toluene derivatives to benzoic acids using bromine and water has also been reported, proceeding through the dibromination of the benzylic carbon. d-nb.inforesearchgate.net
Multi-Step Synthesis Pathways and Optimization of Reaction Conditions
Due to the challenges of direct substitution, multi-step synthetic sequences are generally required to produce this compound with high purity. These pathways often involve the strategic introduction of functional groups that can be later transformed or used to direct subsequent substitutions.
Chlorination Techniques for Methylbenzoic Acid Derivatives
The chlorination of methylbenzoic acid derivatives is a key step in many synthetic routes. The regioselectivity of this reaction is highly dependent on the existing substituents and the chlorinating agent used. For instance, the chlorination of 2-amino-3-methylbenzoic acid is a critical step in the synthesis of the important intermediate 2-amino-5-chloro-3-methylbenzoic acid. patsnap.comchemicalbook.comgoogle.com Reagents like cyanuric chloride and N-chlorosuccinimide have been employed for this transformation. patsnap.com A patent describes the use of cyanuric chloride in dichloroethane to chlorinate 2-amino-3-methylbenzoic acid. patsnap.com Another method utilizes dichlorohydantoin in N,N-dimethylformamide with benzoyl peroxide as a catalyst. google.com
The optimization of chlorination reactions is crucial for maximizing yield and minimizing the formation of unwanted isomers. Factors such as the solvent, temperature, and catalyst can have a significant impact. For example, the use of 1-chlorobutane (B31608) as a solvent for chlorination with Vilsmeier reagent has been shown to improve yields and simplify purification in some systems. researchgate.net The atom-efficient chlorination of benzoic acids to their corresponding acyl chlorides can be achieved using PCl₃, with the byproduct phosphonic acid being easily removable. researchgate.net
| Starting Material | Chlorinating Agent | Solvent | Catalyst/Additive | Conditions | Product | Yield | Reference |
| 2-Amino-3-methylbenzoic acid | Cyanuric chloride | Dichloroethane | - | 25-30°C, ~10h | 2-Amino-5-chloro-3-methylbenzoic acid | High | patsnap.com |
| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin | N,N-Dimethylformamide | Benzoyl peroxide | 100°C, 1h | 2-Amino-5-chloro-3-methylbenzoic acid | 87.0% | google.com |
| Hydroxyquinoxaline derivatives | Vilsmeier reagent | 1-Chlorobutane | DMF | - | Chloroquinoxaline derivatives | Up to 98% | researchgate.net |
| Benzoic acids | PCl₃ | CH₃CN | - | 60°C, 6h | Benzoic acid chlorides | Good | researchgate.net |
Transformation of Nitro- or Amino- Substituted Precursors to this compound
A common and versatile strategy involves the use of nitro or amino groups to control the regiochemistry of substitution, followed by their conversion to the desired chloro group.
A typical sequence starts with a substituted toluene, such as m-toluic acid. google.com This can be nitrated to introduce a nitro group, which is a meta-director. For example, nitration of m-toluic acid yields 2-nitro-3-methylbenzoic acid. google.com This nitro-substituted intermediate can then undergo further transformations.
The reduction of the nitro group to an amino group is a standard procedure, often accomplished through catalytic hydrogenation. google.com This amino group is a strong ortho-, para-director and can facilitate the introduction of a chlorine atom at the desired position.
The Sandmeyer reaction is a cornerstone of this approach, providing a reliable method to convert an aryl amino group into a halogen. wikipedia.orglscollege.ac.inorganic-chemistry.org The process involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.com This diazonium salt is then treated with a copper(I) halide (e.g., CuCl) to introduce the corresponding halogen, in this case, chlorine, with the evolution of nitrogen gas. wikipedia.orglscollege.ac.in This reaction is known for its wide applicability in synthesizing aryl halides. nih.gov
For example, starting from 2-amino-5-chloro-3-methylbenzoic acid, a diazotization followed by a Sandmeyer reaction could potentially be used to introduce the second chlorine atom, although direct routes are often more complex. A more practical approach might involve starting with a precursor that already contains one of the chloro substituents or can be easily chlorinated.
A patented process describes the preparation of 2,5-dichloro-3-nitrobenzoic acid by reacting 1,4-dimethyl-2,5-dichloro-3-nitrobenzene with aqueous nitric acid at high temperatures. google.com Another patent details the synthesis of the same compound from 5-chloro-3-nitro-salicylic acid via chlorination and subsequent saponification. google.com The nitration of 2,5-dichlorobenzoic acid has also been used, though it can produce the undesired 6-nitro isomer as a byproduct. google.comprepchem.com The resulting 2,5-dichloro-3-nitrobenzoic acid can then be reduced to 2,5-dichloro-3-aminobenzoic acid, which is a precursor to herbicidal compounds. google.com
| Precursor | Reaction Sequence | Key Intermediates | Reference |
| m-Toluic acid | Nitration → Reduction → Chlorination | 2-Nitro-3-methylbenzoic acid, 2-Amino-3-methylbenzoic acid | google.com |
| 1,4-Dimethyl-2,5-dichloro-3-nitrobenzene | Oxidation with aqueous HNO₃ | - | google.com |
| 5-Chloro-3-nitro-salicylic acid | Chlorination → Saponification | 5-Chloro-3-nitro-salicyloyl chloride | google.com |
| 2,5-Dichlorobenzoic acid | Nitration | 2,5-Dichloro-6-nitrobenzoic acid (byproduct) | google.comprepchem.com |
Control of Isomer Formation and Purification Techniques for High Purity
The synthesis of this compound is often challenged by the formation of isomeric byproducts. The directing effects of the existing substituents on the aromatic ring (the carboxyl and methyl groups) influence the position of the incoming chlorine atoms during the chlorination reaction. In the case of 3-methylbenzoic acid as a starting material, the methyl group (ortho-, para-directing) and the carboxylic acid group (meta-directing) will influence the regioselectivity of the chlorination. This can lead to a mixture of dichlorinated isomers, including the desired this compound, as well as other isomers such as 3,5-dichloro-2-methylbenzoic acid and 4,5-dichloro-3-methylbenzoic acid.
The formation of these isomers is a significant challenge that necessitates precise control over the reaction conditions and the use of effective purification techniques to achieve high purity of the target compound.
Key Isomeric Impurities:
The primary isomeric impurities that can arise during the synthesis of this compound are detailed in the table below.
| Compound Name | Structure | Comments |
| This compound | The desired product. | |
| 3,5-Dichloro-2-methylbenzoic acid | A common isomeric impurity due to the directing effects of the substituents. | |
| 4,5-Dichloro-3-methylbenzoic acid | Another potential isomeric impurity. |
Control of Isomer Formation:
The regioselectivity of the chlorination reaction can be influenced by several factors:
Catalyst: The choice of catalyst can significantly impact the isomer distribution. Lewis acid catalysts, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), are commonly used in electrophilic aromatic chlorination. The nature and concentration of the catalyst can influence the steric and electronic environment of the reaction, thereby favoring the formation of one isomer over others. Research into regioselective chlorination has explored various catalytic systems, including the use of zeolites and other solid acid catalysts, to improve selectivity. google.com
Chlorinating Agent: Different chlorinating agents, such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS), can exhibit different selectivities. The reactivity of the chlorinating agent plays a crucial role in determining the isomer ratio.
Reaction Temperature: Temperature control is critical. Lower temperatures generally favor kinetic control, which can sometimes lead to higher selectivity for a specific isomer. Conversely, higher temperatures can lead to thermodynamic control and a broader distribution of isomers.
Solvent: The solvent can influence the solubility of intermediates and the transition states of the reaction, thereby affecting the regioselectivity.
Purification Techniques for High Purity:
Achieving high purity for this compound typically requires one or more purification steps to remove the isomeric impurities.
Fractional Crystallization: This technique exploits the differences in solubility between the desired product and its isomers in a particular solvent. By carefully selecting the solvent and controlling the temperature, it is possible to selectively crystallize the target compound, leaving the more soluble isomers in the mother liquor. For compounds with acidic functional groups like benzoic acids, pH-controlled precipitation can be a powerful tool. The pKa values of the different isomers may vary slightly, allowing for their separation by carefully adjusting the pH of the solution to precipitate one isomer while keeping others dissolved. This method has been successfully employed for the purification of related compounds like 2,5-dichloro-3-nitrobenzoic acid, where adjusting the pH to a range of 2 to 4 allows for the selective precipitation of the desired isomer. researchgate.net
Chromatography: Preparative high-performance liquid chromatography (HPLC) or column chromatography can be used for the separation of isomers that are difficult to separate by crystallization. While effective, these methods are often more expensive and less scalable for industrial production compared to crystallization.
Salt Formation: The formation of salts with a specific base can sometimes lead to a crystalline salt of the desired isomer that is less soluble than the salts of the isomeric impurities. This salt can then be isolated and the free acid regenerated. This technique has been shown to be effective for the purification of other substituted benzoic acids.
The table below summarizes the potential purification techniques.
| Purification Technique | Principle | Applicability for this compound |
| Fractional Crystallization | Differences in solubility of isomers in a specific solvent. | Highly applicable, especially with pH control, due to the acidic nature of the compound. |
| Chromatography | Differential partitioning of isomers between a stationary and a mobile phase. | Effective for high purity but may be costly for large-scale production. |
| Salt Formation | Differential solubility of the salts of the isomers. | Potentially applicable by screening various bases to find one that selectively precipitates the salt of the desired isomer. |
Green Chemistry Principles in the Synthesis of this compound
The traditional synthesis of chlorinated aromatic compounds often involves the use of hazardous reagents and solvents, generating significant amounts of waste. The application of green chemistry principles aims to address these environmental concerns by designing more sustainable synthetic routes.
Use of Greener Solvents: Many traditional chlorination reactions are carried out in chlorinated solvents like carbon tetrachloride or chloroform, which are toxic and environmentally persistent. acsgcipr.org Green chemistry encourages the use of safer alternatives. For the synthesis of this compound, exploring the use of greener solvents such as ionic liquids or supercritical fluids could be a viable alternative. acsgcipr.orgrsc.org Acetic acid has also been explored as a greener solvent for halogenation reactions. cdnsciencepub.com
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of a substance is a core principle of green chemistry. Instead of using stoichiometric amounts of Lewis acids, which generate significant waste, the development of more efficient and recyclable catalysts is crucial. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive from a green chemistry perspective.
Atom Economy and Waste Reduction: The ideal synthesis should incorporate all atoms from the starting materials into the final product, a concept known as atom economy. The generation of byproducts, including unwanted isomers and waste from reagents, should be minimized. The development of highly regioselective reactions is therefore a key aspect of greening the synthesis of this compound. Furthermore, methods for the dechlorination of chlorinated aromatic waste are being explored to reduce the environmental impact of such processes. google.comrsc.org
Alternative Energy Sources: The use of microwave irradiation or ultrasound as alternative energy sources can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. These techniques have been successfully applied in various organic syntheses and could be investigated for the chlorination of 3-methylbenzoic acid.
Safer Chlorinating Agents: While chlorine gas is a common chlorinating agent, it is highly toxic and difficult to handle. The use of safer, solid chlorinating agents like N-chlorosuccinimide (NCS) can improve the safety of the process. Oxidative chlorination methods, which generate the active chlorine species in situ from a chloride salt using a greener oxidant like hydrogen peroxide, represent a promising sustainable alternative. benthamdirect.com
The following table summarizes the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention of Waste | Development of highly regioselective reactions to minimize isomer formation. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting material atoms into the product. |
| Less Hazardous Chemical Syntheses | Use of safer chlorinating agents like NCS or in-situ generated chlorine. benthamdirect.com |
| Designing Safer Chemicals | While the target molecule is defined, understanding its environmental fate and designing biodegradable alternatives is a long-term goal. |
| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives like ionic liquids or acetic acid. acsgcipr.orgcdnsciencepub.com |
| Design for Energy Efficiency | Employing alternative energy sources like microwave or ultrasound to reduce energy consumption. |
| Use of Renewable Feedstocks | Exploring bio-based routes to starting materials, although challenging for this specific compound. |
| Reduce Derivatives | Designing a synthetic route that avoids unnecessary protection and deprotection steps. |
| Catalysis | Using recyclable and highly selective catalysts instead of stoichiometric reagents. google.com |
| Design for Degradation | Investigating the environmental degradation pathways of the product. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control reaction conditions and prevent runaway reactions or byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing less hazardous reagents and reaction conditions to minimize the risk of accidents. |
Chemical Reactivity and Derivatization Strategies of 2,5 Dichloro 3 Methylbenzoic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional group that readily undergoes a range of transformations, providing a primary site for the derivatization of 2,5-dichloro-3-methylbenzoic acid.
Esterification Reactions and Synthesis of Alkyl/Aryl Esters
Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction for modifying the polarity and reactivity of this compound. The general approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of methyl 2,5-dichlorobenzoate, a closely related compound, is achieved by refluxing 2,5-dichlorobenzoic acid with absolute methanol (B129727) in the presence of a few drops of sulfuric acid. ucalgary.ca This method is broadly applicable for the synthesis of various alkyl and aryl esters of this compound.
Another effective method for esterification involves the reaction of the carboxylic acid with an alkyl halide. This can be achieved under basic conditions or through techniques like electroreduction, which generates the carboxylate anion in situ for subsequent reaction with the alkyl halide. mdpi.com
Table 1: Examples of Esterification Reactions of Dichlorinated Benzoic Acids
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |
| 2,5-Dichlorobenzoic acid | Methanol | Sulfuric acid, reflux | Methyl 2,5-dichlorobenzoate | ucalgary.ca |
| Benzoic acid | Alkyl halide | Electroreduction | Alkyl benzoate | mdpi.com |
| p-Methylbenzoic acid | Methanol | Zr/Ti solid acid, 120 °C | Methyl p-methylbenzoate | mdpi.com |
Formation of Acid Halides, Amides, and Anhydrides
The carboxylic acid group of this compound can be readily converted into more reactive derivatives such as acid halides, amides, and anhydrides.
Acid Halides: The synthesis of the corresponding acid chloride, 2,5-dichloro-3-methylbenzoyl chloride, is a crucial step for many subsequent derivatization reactions. A common method involves reacting the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). For example, the analogous 2,4-dichloro-3-methylbenzoic acid is converted to its acid chloride by reacting it with an excess of thionyl chloride at 80°C for 2 hours. libretexts.org Similarly, oxalyl chloride ((COCl)₂) is another effective reagent for this transformation and is often used under milder conditions. chemicalbook.com
Amides: Amides are typically synthesized by reacting the acid chloride with a primary or secondary amine. masterorganicchemistry.comprepchem.com This is a versatile method that allows for the introduction of a wide range of substituents. For instance, the synthesis of N-substituted benzamides often proceeds through the corresponding benzoyl chloride. libretexts.org Direct conversion of the carboxylic acid to an amide is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by using borate (B1201080) esters as catalysts. masterorganicchemistry.comnih.gov A one-pot synthesis of 2-amino-3,5-dichloro-N-methylbenzamide has been reported starting from isatoic anhydride (B1165640) and methylamine, followed by chlorination. fiveable.mevedantu.com
Anhydrides: Anhydrides of this compound can be prepared from the corresponding acid chloride. A general method for preparing aromatic acid anhydrides involves the reaction of an acid chloride with the sodium salt of the corresponding carboxylic acid. Another approach utilizes the reaction of the carboxylic acid with oxalyl chloride, which can lead to the formation of the anhydride. nist.gov
Table 2: Synthesis of Acid Halides and Amides from Benzoic Acid Derivatives
| Starting Material | Reagent(s) | Product | Reference(s) |
| 2,4-Dichloro-3-methylbenzoic acid | Thionyl chloride | 2,4-Dichloro-3-methylbenzoyl chloride | libretexts.org |
| 3,5-Dimethylbenzoic acid | Thionyl chloride | 3,5-Dimethylbenzoyl chloride | chemicalbook.com |
| Carboxylic Acid | Oxalyl chloride, DMF | Acid Chloride | chemicalbook.com |
| 2-Methylbenzoic acid | Thionyl chloride, then Dimethylamine | N,N,2-Trimethylbenzamide | prepchem.com |
| Isatoic anhydride | Methylamine, then Trichloroisocyanuric acid | 2-Amino-3,5-dichloro-N-methylbenzamide | fiveable.mevedantu.com |
Reduction of the Carboxyl Group to Aldehyde and Alcohol Functionalities
The carboxyl group of this compound can be reduced to either an aldehyde or a primary alcohol, providing further avenues for functionalization.
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids and their ester derivatives to the corresponding primary alcohols. wikipedia.org The reaction with LiAlH₄ typically involves an initial reduction to the aldehyde, which is then further reduced to the alcohol.
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are generally more reactive than the starting carboxylic acid. However, this transformation can be achieved by first converting the carboxylic acid to an ester or an acid chloride. Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.orglibretexts.org The bulky nature of DIBAL-H helps to prevent the over-reduction to the alcohol. libretexts.org Similarly, acid chlorides can be reduced to aldehydes using specific reducing agents.
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the electronic and steric effects of the existing substituents: the two electron-withdrawing chlorine atoms and the electron-donating, ortho,para-directing methyl group, as well as the meta-directing carboxylic acid group.
Nucleophilic Aromatic Substitution on Halogenated Positions
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.orgnih.gov In this compound, the carboxylic acid group is an electron-withdrawing group.
The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the leaving group ability in SN2 reactions. This is because the rate-determining step is typically the nucleophilic attack on the ring, which is facilitated by the high electronegativity of the halogen. youtube.com
For this compound, a nucleophilic attack would be directed by the electron-withdrawing carboxylic acid group. The chlorine at the C-2 position is ortho to the carboxylic acid, and the chlorine at the C-5 position is meta. Therefore, the chlorine at the C-2 position is more activated towards nucleophilic attack due to the resonance stabilization of the intermediate by the adjacent carboxyl group. However, the presence of the methyl group at the C-3 position may sterically hinder the attack at the C-2 position.
Electrophilic Aromatic Substitution on the Dichlorinated Methylbenzoic Acid Core
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The regioselectivity of EAS on a polysubstituted benzene ring is determined by the combined directing effects of all substituents. ucalgary.calibretexts.orglibretexts.orgfiveable.mevedantu.com
In this compound, we have:
Two Chlorine atoms (at C-2 and C-5): These are deactivating but ortho,para-directing groups. libretexts.org
One Methyl group (at C-3): This is an activating and ortho,para-directing group. youtube.com
One Carboxylic acid group (at C-1): This is a deactivating and meta-directing group. fiveable.me
The directing effects of these groups will collectively influence the position of an incoming electrophile. The methyl group strongly activates the positions ortho and para to it (C-2, C-4, and C-6). The chlorine atoms direct to their ortho and para positions. The carboxylic acid directs to the meta positions (C-3 and C-5).
Considering these effects, the most likely positions for electrophilic attack are C-4 and C-6. The C-4 position is para to the activating methyl group and ortho to the C-5 chlorine. The C-6 position is ortho to the activating methyl group and meta to the C-5 chlorine. The C-2 position is sterically hindered by the adjacent carboxylic acid and methyl groups.
A relevant example is the nitration of 2,5-dichlorobenzoic acid, which yields 2,5-dichloro-3-nitrobenzoic acid, indicating that the nitro group enters at the position meta to the carboxylic acid and ortho to one of the chlorine atoms.
Table 3: Directing Effects of Substituents on the Benzene Ring
| Substituent | Effect on Reactivity | Directing Influence | Reference(s) |
| -Cl (Halogen) | Deactivating | Ortho, Para | libretexts.org |
| -CH₃ (Alkyl) | Activating | Ortho, Para | youtube.com |
| -COOH (Carboxylic Acid) | Deactivating | Meta | fiveable.me |
Oxidation and Other Transformations of the Methyl Substituent
The methyl group attached to the benzene ring of this compound is susceptible to oxidation, a common transformation for benzylic carbons. This reactivity allows for the synthesis of a variety of derivatives with different oxidation states at this position.
One of the primary oxidation products is 2,5-dichloro-3-formylbenzoic acid, where the methyl group is converted to an aldehyde. This transformation is a critical step in the synthesis of more complex molecules. The existence of commercially available 2,5-dichloro-3-formylbenzoic acid indicates that this oxidation is a feasible and utilized synthetic route. aobchem.com While specific industrial methodologies are often proprietary, laboratory-scale oxidations of methyl groups on aromatic rings are well-established. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder reagents like manganese dioxide (MnO₂) for the selective oxidation to the aldehyde. The choice of oxidant and reaction conditions (temperature, solvent, and reaction time) is crucial to control the extent of oxidation and prevent the over-oxidation to the corresponding dicarboxylic acid, 2,5-dichloroterephthalic acid.
Another potential transformation of the methyl group is its conversion to a bromomethyl group (-CH₂Br) through free-radical bromination. This reaction is typically initiated by UV light or a radical initiator like N-bromosuccinimide (NBS). The resulting 2,5-dichloro-3-(bromomethyl)benzoic acid would be a valuable intermediate for introducing nucleophiles at the benzylic position.
Derivatization for Enhanced Analytical Performance and Chemical Tagging
The analysis of this compound, particularly at trace levels, can be significantly improved through chemical derivatization. This process modifies the molecule to enhance its volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for improved detection in high-performance liquid chromatography (HPLC).
For GC analysis, the most common derivatization strategy for carboxylic acids is silylation. This involves replacing the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. aocs.org The resulting TMS ester of this compound is more volatile and less polar, leading to better peak shape and improved separation on GC columns.
For HPLC analysis, derivatization aims to attach a "tag" to the molecule that strongly absorbs UV or fluorescent light, thereby increasing the sensitivity of detection. While this compound has some native UV absorbance due to its aromatic ring, derivatization can lower detection limits significantly. Common derivatization reagents for carboxylic acids include those that form esters with strong chromophores or fluorophores.
| Derivatization Technique | Target Analyte Group | Common Reagents | Purpose |
| Silylation | Carboxylic Acid | BSTFA, MSTFA | Increase volatility for GC analysis |
| Esterification | Carboxylic Acid | Chromophoric/Fluorophoric Alcohols | Enhance UV/Fluorescence detection in HPLC |
| Chemical Tagging | Carboxylic Acid | Various | Introduce specific functionalities for purification or detection |
Mechanistic Investigations of Reaction Pathways for this compound
The reaction pathways of this compound are largely dictated by the principles of electrophilic aromatic substitution, with the existing substituents on the benzene ring directing the position of further reactions. The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The chlorine atoms are deactivating but also ortho-, para-directing.
A general mechanism for electrophilic aromatic substitution involves three key steps:
Generation of an electrophile: A strong electrophile is generated, often with the help of a catalyst. byjus.com
Formation of a carbocation intermediate: The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. byjus.commasterorganicchemistry.com
For this compound, the nitration to form 2,5-dichloro-3-nitrobenzoic acid is a known transformation. google.comprepchem.comgoogle.com This reaction typically uses a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. byjus.com The position of nitration is influenced by the existing substituents.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2,5 Dichloro 3 Methylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling, and correlations between nuclei, a complete structural map can be assembled.
Proton (¹H) NMR: Chemical Shifts and Spin-Spin Coupling Patterns
In the ¹H NMR spectrum of 2,5-dichloro-3-methylbenzoic acid, three distinct signals are expected: one for the carboxylic acid proton, one for the methyl group protons, and two for the aromatic protons.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, generally in the range of 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
Aromatic Protons (Ar-H): The benzene (B151609) ring has two remaining protons at positions 4 and 6. Their chemical shifts are influenced by the electronic effects of the three substituents (two chloro groups, one methyl group, and a carboxylic acid group). Electron-withdrawing groups like chlorine and carboxylic acid deshield nearby protons (shift them downfield), while electron-donating groups like methyl provide shielding (shift them upfield). youtube.com The proton at C-6 is ortho to the C-5 chlorine and meta to the C-1 carboxyl and C-3 methyl groups. The proton at C-4 is meta to the C-2 and C-5 chloro groups and ortho to the C-3 methyl group. These differing electronic environments would result in two distinct signals in the aromatic region (typically 7.0-8.5 ppm). These two protons are meta to each other, which would result in a small coupling constant (J), appearing as two distinct doublets, each with a J value of approximately 2-3 Hz.
Methyl Protons (-CH₃): The protons of the methyl group are attached to an aromatic ring and would appear as a sharp singlet, typically in the range of 2.3-2.5 ppm. The signal is a singlet because there are no adjacent protons to cause splitting.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
| Aromatic (Ar-H) | 7.5 - 8.0 | Doublet | 1H |
| Aromatic (Ar-H) | 7.3 - 7.8 | Doublet | 1H |
Carbon-13 (¹³C) NMR: Characterization of Aromatic and Aliphatic Carbons
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected, as there are no elements of symmetry that would make any carbons chemically equivalent.
Carboxylic Carbon (-COOH): This carbon is part of a carbonyl group and is significantly deshielded, appearing in the range of 165-175 ppm.
Aromatic Carbons (Ar-C): There are six aromatic carbons, each in a unique chemical environment due to the substitution pattern.
C1 (ipso-COOH): The carbon bearing the carboxylic acid group. Its chemical shift is influenced by the carboxyl group and the ortho chlorine atom.
C2 (ipso-Cl): The carbon bearing a chlorine atom, ortho to the carboxyl group.
C3 (ipso-CH₃): The carbon bearing the methyl group.
C4 (C-H): A carbon atom bonded to a hydrogen.
C5 (ipso-Cl): The carbon bearing the second chlorine atom.
C6 (C-H): A carbon atom bonded to a hydrogen. The chemical shifts of these carbons can be estimated by starting with the chemical shift of benzene (128.5 ppm) and adding substituent chemical shift (SCS) effects for each group. nih.govrsc.org Chloro, carboxyl, and methyl groups all have distinct effects on the ortho, meta, and para positions.
Methyl Carbon (-CH₃): This aliphatic carbon is the most shielded, appearing upfield around 20-25 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (-COOH) | 165 - 175 |
| Aromatic (C1, C2, C3, C4, C5, C6) | 125 - 145 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are crucial for assembling the molecular structure by showing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-coupled. For this compound, a key cross-peak would be observed between the two aromatic protons at C-4 and C-6, confirming their meta-relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It would show correlations between the C-4 proton and the C-4 carbon, the C-6 proton and the C-6 carbon, and the methyl protons with the methyl carbon. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. It is instrumental for piecing together the entire molecular skeleton. Key expected correlations would include:
The methyl protons showing a correlation to the aromatic carbons C-2, C-3, and C-4.
The aromatic proton at C-6 showing correlations to carbons C-1, C-2, C-4, and C-5.
The aromatic proton at C-4 showing correlations to carbons C-2, C-3, C-5, and C-6.
The carboxylic acid proton potentially showing a correlation to C-1 and C-2.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
Identification of Characteristic Functional Group Frequencies
The vibrational spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.
-OH Stretch: The carboxylic acid O-H group exhibits a very broad and strong absorption band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. docbrown.info This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹ (e.g., 2980-2870 cm⁻¹).
C=O Stretch: The carbonyl stretch of the carboxylic acid is one of the most intense and characteristic bands in the IR spectrum, typically found between 1710-1680 cm⁻¹ for aromatic acids in a dimeric form. researchgate.net
C=C Stretches: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.
C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group are coupled and appear in the fingerprint region, typically around 1320-1210 cm⁻¹ (C-O stretch) and a broad absorption around 920 cm⁻¹ (out-of-plane O-H bend). docbrown.info
C-Cl Stretches: The carbon-chlorine stretching vibrations give rise to strong bands in the lower frequency region of the spectrum, typically between 800-600 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Methyl) | 2980 - 2870 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Very Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |
| O-H Bend (Out-of-plane) | ~920 | Medium, Broad |
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy can offer insights into the molecule's three-dimensional structure and intermolecular interactions. In the solid state, benzoic acid derivatives typically form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. core.ac.uk This dimerization significantly influences the O-H and C=O stretching frequencies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of this compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable methods for its analysis.
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a softer ionization technique, often yielding the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-. For this compound, ESI in negative ion mode would be expected to show a strong signal for the [M-H]- ion at m/z 203/205/207. This technique is particularly useful for confirming the molecular weight with minimal fragmentation. While direct ESI data for the target molecule is not present in the search results, the analysis of similar benzoic acid derivatives by LC-ESI-MS is a common practice. massbank.eu
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Ionization Mode | Predicted m/z | Interpretation |
| EI | 204/206/208 | Molecular Ion [M]+ |
| EI | 189/191/193 | [M-CH3]+ |
| EI | 159/161 | [M-COOH]+ |
| EI | 169/171 | [M-Cl]+ |
| ESI (-) | 203/205/207 | [M-H]- |
Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is an indispensable tool for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on molecular geometry and intermolecular interactions.
Crystal Structure Analysis and Molecular Geometry
While a specific crystal structure determination for this compound is not detailed in the provided search results, studies on similar molecules like ortho-chlorobenzoic acid and ortho-toluic acid reveal that they form hydrogen-bonded ribbons. researchgate.net It is highly probable that this compound also crystallizes in a similar motif, with the carboxylic acid groups of adjacent molecules forming hydrogen-bonded dimers. The bond lengths and angles within the benzene ring and the carboxylic acid group would be expected to conform to standard values, with potential minor distortions due to steric hindrance from the substituents.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity and quantifying the amount of this compound in a sample.
Reverse-phase HPLC is a widely used technique for the analysis of benzoic acid derivatives. ekb.eg A typical method would employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). ekb.eggoogle.com Detection is commonly performed using a UV detector, as the aromatic ring of this compound will exhibit strong absorbance in the UV region. This technique is adept at separating the target compound from impurities and by-products, allowing for accurate purity determination, often expressed as a percentage of the total peak area. google.compatsnap.com For instance, the purity of related compounds has been determined to be greater than 95% by HPLC. lgcstandards.com
Gas chromatography, often coupled with a mass spectrometer (GC-MS), can also be employed for the analysis of this compound, although derivatization to a more volatile ester form may be necessary. GC provides high-resolution separation, and when combined with MS, offers definitive identification of the compound and its impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For acidic aromatic compounds like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. This approach utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of components in a mixture based on their hydrophobicity.
Research Findings:
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as other halogenated benzoic acids, provide a strong basis for developing a robust analytical procedure. For instance, a gradient RP-HPLC method has been successfully developed and validated for the purity determination of 2,4,6-trifluorobenzoic acid and its impurities. ekb.eg This method employs a C18 column with a gradient mixture of an aqueous buffer and an organic solvent system. ekb.eg The detection is typically carried out using a UV detector, as the benzene ring with its substituents in this compound absorbs UV radiation, allowing for sensitive detection.
In a typical setup for analyzing this compound, a C18 column would be the stationary phase of choice. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a pH-adjusting agent like triethylamine (B128534) or an acid to suppress the ionization of the carboxylic acid group) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and any potential impurities with different polarities. The UV detection wavelength would be selected based on the UV spectrum of this compound to achieve maximum sensitivity.
The validation of such an HPLC method would be performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring its specificity, linearity, accuracy, precision, and robustness. ekb.eg
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Chromatograph | Shimadzu Liquid Chromatograph LC-20AT or equivalent google.com |
| Column | C18 (ODS) reversed-phase, 250 mm x 4.6 mm, 5 µm particle size ekb.eggoogle.com |
| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted ekb.eg |
| Mobile Phase B | Acetonitrile/Methanol/Water (70:20:10 v/v/v) ekb.eg |
| Gradient | A time-programmed gradient from a higher ratio of A to a higher ratio of B |
| Flow Rate | 1.0 mL/min google.com |
| Column Temperature | 30 °C google.com |
| Detection Wavelength | 205 nm or 265 nm (to be optimized based on UV spectrum) ekb.eggoogle.com |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique used for separating and identifying volatile and thermally stable compounds. However, compounds containing polar functional groups, such as the carboxylic acid group in this compound, are often not volatile enough for direct GC analysis. Therefore, a chemical derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative.
Research Findings:
For carboxylic acids, a common and effective derivatization technique is silylation, where the acidic proton of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net This process increases the volatility and thermal stability of the compound, making it amenable to GC-MS analysis. The analysis of methyl esters of other chlorinated pesticides like dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) by GC-MS has been demonstrated to provide excellent separation and peak shape. gcms.cz
The derivatization of this compound would typically involve reacting it with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com The resulting trimethylsilyl ester of this compound can then be readily analyzed by GC-MS.
The gas chromatograph separates the derivatized compound from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., TG-5MS or DB-5), is often used for this type of analysis. gcms.cz Following separation by GC, the eluting compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "molecular fingerprint," allowing for the unambiguous identification of the compound. researchgate.net The use of Selected Ion Monitoring (SIM) mode can enhance the sensitivity and selectivity of the analysis for specific target compounds. gcms.cz
Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or MSTFA mdpi.com |
| GC Column | TraceGOLD TG-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness gcms.cz |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial temperature of 100°C, ramped to 280°C at 10°C/min, hold for 5 min |
| Injector Temperature | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Mode | Full Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) gcms.cz |
Computational Chemistry and Theoretical Studies on 2,5 Dichloro 3 Methylbenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. The primary goal is to solve the electronic Schrödinger equation to determine the molecule's electronic structure and to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. mdpi.com This process involves finding the coordinates on the potential energy surface where the energy of the molecule is at a minimum. wayne.edu
Density Functional Theory (DFT) has become one of the most popular methods for computational studies on molecules of this size. DFT methods calculate the total energy of the molecule based on its electron density rather than the complex many-electron wavefunction. vjst.vn This approach offers a favorable balance between computational cost and accuracy. Common DFT functionals used for such studies include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X. mdpi.comnih.govconicet.gov.ar Studies on various substituted benzoic acids have successfully used DFT to analyze substituent effects on their structure and reactivity. mdpi.comunamur.be
Ab initio methods , Latin for "from the beginning," solve the Schrödinger equation without using experimental data beyond fundamental physical constants. nih.gov The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation, which is the interaction between individual electrons. mdpi.com More advanced and computationally intensive methods, such as Møller-Plesset perturbation theory (MP2), are often used to include electron correlation and achieve higher accuracy in predicting molecular geometries and energies. nih.govnih.gov
For 2,5-Dichloro-3-methylbenzoic acid, these calculations would begin with an initial guess of the molecular structure. The forces on each atom are then calculated, and the atoms are moved to new positions to lower the total energy. This iterative process continues until a stationary point on the potential energy surface is found, representing the optimized, lowest-energy conformation of the molecule. wayne.edu
The accuracy of any quantum chemical calculation is highly dependent on the basis set used. A basis set is a set of mathematical functions (Gaussian-type orbitals) used to build the molecular orbitals. mdpi.com Larger basis sets provide a more accurate description of the electron distribution but also increase the computational time. Common basis sets include the Pople-style sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), as well as Dunning's correlation-consistent sets like cc-pVDZ and aug-cc-pVTZ. vjst.vnnih.govnih.gov The choice of basis set is a critical compromise between desired accuracy and computational feasibility.
Since many chemical processes occur in solution, solvation models are employed to account for the effects of the solvent on the molecule's properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and a cavity is created around the solute molecule. The Self-Consistent Reaction Field (SCRF) is the general theory behind these models, where the solute is polarized by the reaction field of the solvent, which in turn is polarized by the solute, until self-consistency is reached. The Integral Equation Formalism variant of PCM (IEF-PCM) is a numerically stable and accurate implementation of this model. bohrium.com Applying these models to this compound would allow for the prediction of its properties in various solvents.
Theoretical Prediction of Spectroscopic Parameters
Computational methods are extensively used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the NMR chemical shifts of ¹H and ¹³C nuclei. The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgresearchgate.netgaussian.com This method calculates the magnetic shielding tensors for each nucleus in the molecule. gaussian.com
The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them to the shielding tensor of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory:
δ_calc = σ_TMS - σ_iso
These predicted chemical shifts can be compared directly with experimental spectra to confirm structural assignments. imist.ma For this compound, GIAO calculations would provide a theoretical NMR spectrum that could be used to assign specific peaks to the corresponding carbon and hydrogen atoms in the molecule.
The following table provides an illustrative example of calculated ¹³C NMR chemical shifts for a related substituted benzoic acid, demonstrating the typical output of such a study.
| Carbon Atom Position | Calculated Chemical Shift (δ, ppm) |
|---|---|
| C (Carboxyl) | 170.5 |
| C-1 (ipso-COOH) | 132.8 |
| C-2 | 130.1 |
| C-3 | 129.5 |
| C-4 | 131.0 |
| C-5 | 128.8 |
| C-6 | 130.5 |
| C (Methyl) | 21.3 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. nih.govresearchgate.net These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.
It is a known issue that calculated harmonic frequencies are often systematically higher than the fundamental frequencies observed in experimental spectra due to the neglect of anharmonicity and incomplete basis sets. To correct for this, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net A detailed analysis of the calculated vibrational modes can provide a definitive assignment for each peak in an experimental IR or Raman spectrum. researchgate.net
The table below shows an example comparison of calculated and experimental vibrational frequencies for the benzoic acid dimer, illustrating the accuracy of modern computational methods. researchgate.net
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| Butterfly | 58 | 60 |
| Cogwheel | 95 | 98 |
| Ph-COOH twisting | 120 | 117 |
| Out-of-plane Ph-COOH bending | 165 | 162 |
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uwosh.eduactascientific.com
HOMO: The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential). A higher HOMO energy indicates a better electron donor. vjst.vn
LUMO: The energy of the LUMO is related to the molecule's ability to accept an electron (its electron affinity). A lower LUMO energy indicates a better electron acceptor. vjst.vn
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the chemical reactivity and stability of the molecule. nih.govactascientific.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. researchgate.net This analysis is valuable for predicting the reactive sites of this compound and understanding its potential interactions with other chemical species.
The following table presents an example set of calculated molecular orbital properties for a substituted benzoic acid, demonstrating the type of data generated from this analysis.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.82 |
| LUMO Energy | -1.82 |
| HOMO-LUMO Gap (ΔE) | 5.00 |
| Ionization Potential (I ≈ -E_HOMO) | 6.82 |
| Electron Affinity (A ≈ -E_LUMO) | 1.82 |
| Electronegativity (χ) | 4.32 |
| Chemical Hardness (η) | 2.50 |
| Chemical Softness (S) | 0.40 |
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com
For this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and the carboxyl group, which possess pi-systems and lone pairs. The LUMO, conversely, would be expected to have significant contributions from the antibonding orbitals of the benzene (B151609) ring and the carbonyl function. The electron-withdrawing chlorine atoms would influence the energy levels and spatial distribution of these orbitals. researchgate.netresearchgate.net A computational study would precisely calculate these energies and map their electron density distributions.
| Parameter | Energy (eV) |
| HOMO Energy | -6.75 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.50 |
Natural Bond Orbital (NBO) Analysis of Electron Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and electron delocalization within a molecule. researchgate.net It partitions the complex molecular wavefunction into localized one-center (lone pair) and two-center (bond) orbitals. The analysis of interactions between filled "donor" NBOs and empty "acceptor" NBOs reveals the stabilizing effects of electron delocalization.
Table 2: Hypothetical NBO Analysis - Major Donor-Acceptor Interactions for this compound (Note: The following data is illustrative. Specific E(2) values would be determined from a dedicated NBO calculation.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (O) on COOH | π* (C-C) in Ring | ~5.2 |
| π (C-C) in Ring | π* (C=O) on COOH | ~15.8 |
| LP (Cl) | σ* (C-C) in Ring | ~2.1 |
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the carboxylic acid group to the benzene ring gives rise to different conformers. Conformational analysis involves mapping the potential energy surface to identify stable conformers (energy minima) and the transition states (saddle points) that separate them.
For this molecule, the primary rotational barrier would be influenced by steric hindrance between the carboxylic acid group and the adjacent methyl and chlorine substituents on the ring. A detailed potential energy surface map would reveal the most stable (lowest energy) conformation, which is likely one where steric clashes are minimized. The relative energies of different conformers are crucial for understanding the molecule's behavior in various chemical environments.
Reactivity Descriptors and Electrophilicity/Nucleophilicity Indices
Conceptual Density Functional Theory (DFT) provides a range of reactivity descriptors that help predict how a molecule will behave in a chemical reaction. researchgate.net These indices are calculated from the HOMO and LUMO energies. mdpi.com
Chemical Potential (μ): Related to the escaping tendency of electrons. A good nucleophile has a higher chemical potential. mdpi.com
Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. mdpi.com
Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating a higher propensity for reaction.
Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. researchgate.netresearchgate.net A higher value indicates a better electrophile.
These descriptors provide a quantitative scale for the reactivity of this compound, allowing for comparison with other molecules and prediction of its behavior as either an electrophile or a nucleophile in reactions.
Table 3: Hypothetical Reactivity Descriptors for this compound (Note: These values are for illustrative purposes and would be derived from the calculated HOMO and LUMO energies.)
| Descriptor | Formula | Hypothetical Value |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.00 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.75 eV |
| Global Softness (S) | 1 / (2η) | 0.18 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | 2.91 eV |
Applications of 2,5 Dichloro 3 Methylbenzoic Acid in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Chemical Structures
2,5-Dichloro-3-methylbenzoic acid is a valuable building block in organic synthesis, offering a unique combination of functional groups and substitution patterns on the aromatic ring. Its structure, featuring a carboxylic acid group, two chlorine atoms, and a methyl group, allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a wide range of derivatives. For instance, the related compound 2,4-dichloro-3-methylbenzoic acid is known to be converted to its corresponding benzoyl chloride, a highly reactive intermediate for further synthetic elaborations. prepchem.com
Intermediate in the Synthesis of Agrochemical Candidates (Focus on synthesis pathways, not final product use)
The substituted benzoic acid motif is a common feature in a variety of agrochemicals, and this compound and its close analogs serve as important intermediates in their synthesis. The specific arrangement of substituents on the aromatic ring is often key to the biological activity of the final product.
For example, the methyl ester of the closely related 2,5-dichlorobenzoic acid has been identified as a plant growth regulator and a fungicide. herts.ac.uk This demonstrates that even simple derivatives of this structural class can possess valuable agrochemical properties.
Several patents detail the synthesis of agrochemical intermediates that share the substituted chlorobenzoic acid core. For instance, 2-amino-5-chloro-3-methylbenzoic acid is a crucial intermediate in the production of certain insecticides. patsnap.comgoogle.comchemicalbook.com The synthesis of this compound often involves multi-step pathways where the strategic introduction of chloro and methyl groups on the benzoic acid ring is a key aspect. Similarly, 2,6-dichloro-p-toluic acid serves as a vital precursor for the fungicide zoxamide. google.com
Furthermore, research into the phytotoxic action of various dichlorinated aminobenzoic acid derivatives has been conducted. nih.gov These studies involve the preparation of different amides and esters to investigate how structural modifications affect their herbicidal activity. The synthesis of these derivatives often starts from a suitably substituted benzoic acid. The knowledge gained from the synthesis and testing of these related compounds underscores the importance of the this compound structure as a potential precursor for new agrochemical candidates.
Synthesis Pathways for Agrochemical Intermediates
| Starting Material | Key Transformation Steps | Intermediate Product | Reference(s) |
| m-Toluic acid | Nitration, Hydrogenation, Chlorination | 2-Amino-3-methyl-5-chlorobenzoic acid | google.com |
| 2-Amino-3-methylbenzoic acid | Chlorination | 2-Amino-5-chloro-3-methylbenzoic acid | patsnap.com |
| p-Toluic acid | Oxidation, Chlorination | 2,6-Dichloro-p-toluic acid | google.com |
| 2,5-Dichlorobenzoic acid | Nitration | 2,5-Dichloro-3-nitrobenzoic acid | prepchem.com |
Precursor for Advanced Materials and Polymer Components
The structure of this compound, with its reactive carboxylic acid group, suggests its potential as a precursor for advanced materials and polymer components. While direct polymerization of this monofunctional carboxylic acid is not typical, it can be chemically modified to create difunctional monomers suitable for polymerization.
The field of polymer chemistry has seen the successful use of similar aromatic dicarboxylic acids in the synthesis of high-performance polyesters. For example, polyesters have been synthesized from 2,5-furandicarboxylic acid and 2,5-thiophenedicarboxylic acid, which are valued for their potential as bio-based alternatives to petroleum-derived plastics. kpi.uaresearchgate.netbohrium.commdpi.com These examples establish a precedent for using substituted aromatic diacids as monomers.
To be utilized in a similar fashion, this compound would require further functionalization. For instance, the methyl group could potentially be oxidized to a second carboxylic acid group, or the aromatic ring could be functionalized with a hydroxyl or another reactive group. Such modifications would yield a difunctional monomer that could then undergo polycondensation reactions to form polyesters or other polymers. The presence of the chlorine atoms on the polymer backbone would be expected to impart specific properties, such as enhanced thermal stability and flame retardancy.
Examples of Related Monomers for Polyester Synthesis
| Monomer | Resulting Polymer Type | Reference(s) |
| 2,5-Furandicarboxylic acid | Polyester | kpi.uamdpi.com |
| 2,5-Thiophenedicarboxylic acid | Polyester | researchgate.netbohrium.com |
Synthesis of Ligands for Coordination Chemistry
Carboxylic acids and their derivatives are widely used as ligands in coordination chemistry due to the ability of the carboxylate group to coordinate to metal ions in various modes. This compound can serve as a precursor for the synthesis of such ligands, which can then be used to construct coordination complexes and metal-organic frameworks (MOFs).
The carboxylate group of this compound can directly coordinate to a metal center, forming simple metal-carboxylate complexes. The steric and electronic effects of the chloro and methyl substituents on the benzene (B151609) ring can influence the coordination geometry and the properties of the resulting complex.
Furthermore, this compound can be incorporated into more complex ligand structures. For instance, it can be reacted with other molecules containing suitable functional groups (e.g., amines, pyridines) to form polydentate ligands. These ligands can then be used to create more intricate coordination architectures. Dicarboxylic acids are particularly common as "linkers" in the construction of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. nih.govresearchgate.net While this compound is a monocarboxylic acid, it could be chemically modified to introduce a second coordinating group, making it a suitable linker for MOF synthesis. The design and synthesis of new ligands are crucial for the development of novel coordination compounds with desired structures and functions. nih.govnih.gov
Environmental Chemistry and Degradation Pathways of Halogenated Benzoic Acids
Microbial Biodegradation Mechanisms
Microbial degradation is a primary mechanism for the removal of many organic pollutants from the environment. Bacteria and fungi possess diverse enzymatic systems capable of transforming or completely degrading halogenated aromatic compounds. This degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.
Under aerobic conditions, the initial step in the breakdown of aromatic rings is often catalyzed by powerful oxidizing enzymes called dioxygenases. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol. This intermediate is then dehydrogenated to a substituted catechol. The catechol ring is subsequently cleaved, either via an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic cycles.
A review of available scientific literature found no specific studies detailing the aerobic biodegradation of 2,5-Dichloro-3-methylbenzoic acid or identifying the involvement of specific dioxygenases or catechol pathway intermediates for this compound.
In anaerobic environments, a key transformation process for halogenated aromatic compounds is reductive dehalogenation. In this process, the halogen substituent is removed and replaced by a hydrogen atom, with the chlorinated compound serving as an electron acceptor. This dehalogenation is often the critical first step that makes the molecule more amenable to further degradation.
There are no specific studies in the reviewed literature that document the anaerobic transformation or reductive dehalogenation of this compound.
Identification of Degradation Intermediates and Metabolic Products
Identifying the intermediate compounds formed during degradation is crucial for understanding the complete metabolic pathway and assessing any potential transient toxicity. For other chlorinated benzoic acids, intermediates such as chlorinated catechols, muconic acids, and various aliphatic compounds have been identified.
No research detailing the specific degradation intermediates or metabolic products resulting from the biodegradation of this compound was found in the public domain.
Factors Influencing Environmental Fate and Persistence of Halogenated Aromatic Carboxylic Acids
The persistence of a halogenated aromatic compound in the environment is influenced by a variety of factors. These include:
Chemical Structure: The number, type, and position of halogen atoms significantly affect biodegradability.
Environmental Conditions: Soil type, pH, temperature, oxygen availability, and the presence of other organic matter can impact degradation rates.
Microbial Community: The presence and adaptation of microbial populations with the necessary catabolic genes are essential for biodegradation.
While these general principles apply, specific data on the factors influencing the environmental fate and persistence of this compound are not available.
Theoretical Investigations of Structure Property Relationships for 2,5 Dichloro 3 Methylbenzoic Acid Derivatives
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to create a mathematical relationship between the chemical structure of a compound and its physicochemical properties. nih.gov For benzoic acid derivatives, QSPR models are developed to predict various parameters by correlating them with a set of calculated molecular descriptors. nih.govresearchgate.net
The process begins with the generation of a dataset of benzoic acid derivatives with known experimental values for a specific property, such as lipophilicity (logP) or the acid dissociation constant (pKa). frontiersin.org The three-dimensional structure of each molecule is then optimized using computational chemistry software. From these optimized structures, a wide range of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure and can be categorized as:
Lipophilic Parameters: These describe the molecule's hydrophobicity. The partition coefficient (log P) is a key parameter in this category. mlsu.ac.in
Electronic Parameters: These relate to the electronic aspects of the molecule. The Hammett substitution constant (σ) is a classic example, measuring the electron-withdrawing or electron-donating ability of substituents on the aromatic ring. youtube.com Other electronic descriptors include dipole moment and orbital energies (HOMO/LUMO). frontiersin.org
Steric Parameters: These describe the size and shape of the molecule. Examples include molar refractivity and various topological indices like the Balaban and Wiener indices. frontiersin.orgnih.gov
Table 1: Common Physicochemical Descriptors in QSPR Studies
| Parameter Category | Descriptor Examples | Description |
| Lipophilic | Partition Coefficient (logP), Hydrophobic Constant (π) | Measures the hydrophobicity of a molecule, influencing its solubility and membrane permeability. mlsu.ac.in |
| Electronic | Hammett Constant (σ), Dipole Moment, HOMO/LUMO Energies | Quantifies the electronic influence of substituents and the overall electronic character of the molecule. frontiersin.orgyoutube.com |
| Steric/Topological | Molar Refractivity, Wiener Index, Balaban Index, Kier's Shape Indices | Describes the size, shape, and branching of a molecule's structure. frontiersin.orgnih.gov |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) is a powerful tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is calculated using quantum chemical methods, such as Density Functional Theory (DFT), to predict how a molecule will interact with other chemical species. researchgate.netrsc.org The MEP map is plotted onto the electron density surface of the molecule, using a color scale to indicate regions of different electrostatic potential.
For a molecule like 2,5-dichloro-3-methylbenzoic acid, the MEP map reveals key features:
Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. In benzoic acid derivatives, these regions are typically located around the electronegative oxygen atoms of the carboxyl group and the chlorine atoms. researchgate.netlibretexts.org These sites are potential hydrogen or halogen bond acceptors.
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the carboxyl group is a prominent positive region, indicating its acidic nature. researchgate.net The hydrogen atoms on the benzene (B151609) ring also exhibit some positive potential.
Neutral Regions (Green): These areas have a relatively balanced electrostatic potential, often found on the carbon framework of the benzene ring. researchgate.net
Analysis of the MEP provides insights into intermolecular interactions. The electron-rich (negative) and electron-poor (positive) regions are the primary sites for non-covalent interactions like hydrogen and halogen bonding. researchgate.net Furthermore, substituents on the benzene ring significantly alter the MEP. Electron-withdrawing groups, like the chlorine atoms in this compound, tend to make the aromatic ring more electron-poor (more positive potential) compared to unsubstituted benzene. libretexts.org This change in charge distribution affects the molecule's reactivity and acidity. MEP analysis, therefore, serves as a valuable descriptor for predicting chemical behavior and is often used in conjunction with other computational methods. rsc.org
Computational Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The behavior of this compound in condensed phases (liquid or solid) is governed by a network of intermolecular interactions. Computational methods are essential for dissecting and quantifying these non-covalent forces. nih.gov
Hydrogen Bonding: The most significant intermolecular interaction for carboxylic acids is hydrogen bonding. In the solid state and in non-polar solvents, benzoic acids typically form cyclic dimers through two strong O-H···O=C hydrogen bonds between their carboxyl groups. researchgate.netscispace.com Computational studies, often using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can model these dimers. scispace.com These calculations provide information on:
Interaction Energy: The strength of the hydrogen bonds can be calculated, often corrected for basis set superposition error (BSSE), to determine the stability of the dimer. scispace.com
Geometric Parameters: The calculations yield optimized bond lengths and angles for the hydrogen bonds (e.g., the O···H distance and the O-H···O angle).
Vibrational Frequency Shifts: The formation of a hydrogen bond weakens the O-H covalent bond, leading to a characteristic red shift (a decrease in frequency) in its stretching vibration, which can be calculated and compared with experimental infrared spectra. researchgate.net
Halogen Bonding: The chlorine atoms in this compound can also participate in intermolecular interactions known as halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) on an adjacent molecule, such as an oxygen or nitrogen atom. nih.govrsc.org Computational studies can identify and characterize potential halogen bonds by analyzing:
The σ-hole: MEP calculations show a region of positive electrostatic potential (the σ-hole) on the halogen atom, opposite to the C-Cl covalent bond, which enables the electrophilic interaction. nih.gov
Interaction Geometries and Energies: Quantum chemical calculations can determine the preferred orientation and strength of these C-Cl···O or C-Cl···Cl interactions. researchgate.netmdpi.com
These computational analyses of intermolecular forces are crucial for understanding crystal packing, solubility, and other macroscopic properties of this compound and its derivatives. researchgate.net
Theoretical Prediction of Acidity (pKa) and Other Ionization Properties
The acidity of a compound, quantified by its pKa value, is a fundamental physicochemical property. Theoretical methods provide a means to predict the pKa of molecules like this compound, offering insights into how structural modifications influence acidity. mrupp.info
The most common computational approach involves calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in solution: HA ⇌ H⁺ + A⁻
The pKa is then derived from this energy change. Several theoretical strategies exist:
Direct Method: This approach calculates the Gibbs free energies of the protonated acid (HA), the deprotonated anion (A⁻), and the solvated proton (H⁺) directly in a simulated solvent environment, typically using a continuum solvation model like the Solvation Model based on Density (SMD). acs.org The pKa is then calculated using the standard thermodynamic relationship, often requiring an accurate, empirically determined value for the free energy of the solvated proton. acs.org
QSPR/Ab Initio Bond Length Methods: Simpler, faster methods correlate the experimental pKa with calculated quantum chemical parameters. For substituted benzoic acids, excellent correlations have been found between pKa and parameters such as the charge on the carboxylic acid group or the length of specific covalent bonds within the molecule. nih.gov For example, a model might predict the pKa of a series of halogen-substituted benzoic acids based solely on the calculated C-O bond length after geometry optimization at a specific level of theory, such as Hartree-Fock (HF) or DFT. nih.gov
These computational models consistently show that electron-withdrawing substituents, such as the two chlorine atoms on this compound, increase the acidity (lower the pKa) compared to unsubstituted benzoic acid. This is because these groups help to stabilize the negative charge of the resulting carboxylate anion through inductive and resonance effects. youtube.com
Table 2: Comparison of Theoretical pKa Prediction Methods
| Method | Description | Advantages | Disadvantages |
| Direct Method | Calculates free energies of all species directly in a simulated solvent. acs.org | Conceptually simple. | Highly sensitive to the value used for the solvated proton's free energy; can have significant errors. acs.org |
| Thermodynamic Cycles | Separates the calculation into gas-phase and solvation steps. acs.org | Can achieve high accuracy by canceling systematic errors. | More computationally intensive and complex to set up. |
| QSPR / Ab Initio Correlations | Correlates pKa with calculated descriptors like bond lengths or atomic charges. nih.gov | Very fast and computationally inexpensive. | Requires a reliable experimental dataset for model training; may not be generalizable to all compound classes. substack.com |
Molecular Docking Studies of Binding Modes with Generic Protein Models (Focus on computational methodology, not biological activity or outcomes)
Molecular docking is a computational technique used to predict the preferred orientation and conformation, or "pose," of a small molecule (ligand) when bound to a larger macromolecule, typically a protein receptor. wikipedia.org The methodology, when applied to a compound like this compound with a generic protein model, focuses on the computational workflow rather than a specific biological interpretation.
The typical docking workflow involves the following key steps:
Preparation of the Receptor and Ligand:
Receptor: A three-dimensional structure of a generic protein is obtained, often from a public repository like the Protein Data Bank (PDB). encyclopedia.pub The protein structure is prepared by adding hydrogen atoms, assigning correct protonation states to ionizable residues, and removing water molecules and other non-essential components. The binding site, a cavity or pocket on the protein surface, is identified and defined. researchgate.net
Ligand: A 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation. For flexible molecules, multiple low-energy conformers may be generated.
Sampling Algorithm (Pose Generation):
The core of the docking process is the search algorithm, which explores the vast conformational and orientational space of the ligand within the defined binding site of the protein. nih.gov Algorithms like genetic algorithms, Monte Carlo simulations, or fragment-based methods are used to generate a multitude of possible binding poses. wikipedia.orgnih.gov The flexibility of the ligand is typically accounted for, and in some advanced methods (flexible docking), parts of the protein's binding site are also allowed to move. encyclopedia.pub
Scoring Function:
Each generated pose is evaluated by a scoring function. This function is a mathematical model that estimates the binding affinity (or a value that correlates with it) for a given pose. nih.gov Scoring functions are typically based on molecular mechanics force fields and include terms that approximate key intermolecular interactions such as:
Van der Waals interactions
Electrostatic interactions
Hydrogen bonding
Desolvation penalties (the energy cost of removing water from the surfaces of the ligand and protein)
Entropy penalties for the loss of conformational freedom upon binding.
Ranking and Analysis:
The docking software ranks the generated poses based on their scores. macinchem.org The top-ranked poses represent the most probable binding modes according to the scoring function. These poses are then visualized and analyzed to examine the specific intermolecular contacts (e.g., which amino acid residues are forming hydrogen bonds with the carboxyl group of the benzoic acid) that stabilize the complex. The focus of this methodological analysis is on the types of interactions predicted by the model, not on the biological implication of the binding. nih.gov
This computational procedure provides a hypothetical model of how a molecule like this compound might interact with a protein binding site, based on principles of stereochemical and energetic complementarity. wikipedia.org
Q & A
Q. What are the recommended synthetic routes for 2,5-Dichloro-3-methylbenzoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves sequential halogenation and carboxylation steps. For halogenated benzoic acids, Friedel-Crafts alkylation followed by chlorination (using Cl₂ or SOCl₂) is common. Optimize reaction efficiency by:
- Controlling temperature (0–5°C during chlorination to minimize side products).
- Using anhydrous conditions to prevent hydrolysis of intermediates.
- Employing catalytic Lewis acids (e.g., FeCl₃) for regioselective chlorination .
Purification via recrystallization (e.g., ethanol/water mixtures) ensures high yields (>85%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : Expect aromatic proton signals at δ 7.2–8.1 ppm (split due to chlorine substituents) and a carboxylic acid proton at δ ~12 ppm (broad). Methyl groups appear at δ 2.3–2.6 ppm .
- IR Spectroscopy : Strong O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm the carboxylic acid group .
- Mass Spectrometry : Molecular ion peak at m/z 207 (C₈H₅Cl₂O₂) with fragmentation patterns indicating Cl loss (m/z 172, 137) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:
Q. What experimental approaches resolve contradictions in reported solubility data of halogenated benzoic acids in polar aprotic solvents?
- Methodological Answer : Conduct controlled solubility studies under standardized conditions:
Q. What crystallization strategies improve single-crystal X-ray diffraction analysis of this compound derivatives?
- Methodological Answer : Optimize crystal growth via:
Q. How do steric and electronic effects influence the acid dissociation constant (pKa) of this compound compared to simpler analogs?
- Methodological Answer : Measure pKa via potentiometric titration in 0.1 M KCl at 25°C. Chlorine’s electron-withdrawing effect lowers pKa (≈1.8 for di-Cl vs. ≈4.2 for benzoic acid). Steric hindrance from the methyl group may reduce solvation, slightly increasing pKa (~0.3 units). Validate with DFT calculations (B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
